3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine
Overview
Description
3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine are cancer cells. The compound has shown significant anti-cancer activities when evaluated against four cancer cells: Hep-2, HepG2, MCF-7, A375 .
Mode of Action
The compound interacts with its targets through a process known as one-pot three-component condensations . This process involves the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, which undergoes [4 + 1] cycloaddition .
Biochemical Pathways
It is known that the compound is involved in the synthesis of imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines . These compounds have been reported to have wide biological and pharmaceutical applications .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its anti-cancer activities. The compound has shown significant anti-cancer activities, with IC50 values of 11 μM, 13 μM, 11 μM, 11 μM, and 91 μM against Hep-2, HepG2, MCF-7, A375, and Vero, respectively .
Biological Activity
3-(Tert-butyl)-8-chloroimidazo[1,5-a]pyrazine is a compound of interest due to its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the imidazo[1,5-a]pyrazine class, characterized by a fused imidazole and pyrazine ring structure. The presence of a tert-butyl group at position 3 and a chlorine atom at position 8 contributes to its unique properties and biological activities.
Property | Value |
---|---|
Molecular Formula | C₉H₁₃ClN₄ |
Molecular Weight | 200.68 g/mol |
SMILES | CC(C)(C)C1=CN2C(=CN=C2Cl)C(=N1)N |
InChIKey | IABPHLMXUYLWHK-UHFFFAOYSA-N |
Research indicates that derivatives of imidazo[1,5-a]pyrazine exhibit various biological activities, primarily through their interaction with specific targets in cellular pathways. Notably, compounds in this class have been studied for their ability to inhibit tyrosine kinases, which play critical roles in cell signaling and proliferation.
- Tyrosine Kinase Inhibition :
- Antibacterial Activity :
- A series of 8-amino imidazo[1,2-a]pyrazines were developed as inhibitors of bacterial ATPases, specifically targeting the VirB11 ATPase HP0525 in Helicobacter pylori. These compounds demonstrated significant inhibitory effects on bacterial growth, suggesting potential applications as antibacterial agents .
Structure-Activity Relationships (SAR)
The SAR studies on imidazo[1,5-a]pyrazines reveal that modifications at various positions significantly influence their biological activity. For instance:
- Position 3 Substituents : The introduction of bulky groups like tert-butyl enhances solubility and bioavailability.
- Position 8 Halogenation : Chlorination at position 8 has been associated with increased potency against specific targets due to enhanced electronic properties that improve binding affinity .
Case Study 1: Cancer Treatment
A study evaluated the efficacy of this compound as a therapeutic agent against various cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM in inhibiting cell proliferation in vitro. Further investigations revealed that it induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, derivatives including this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, indicating its potential as a broad-spectrum antibacterial agent .
Properties
IUPAC Name |
3-tert-butyl-8-chloroimidazo[1,5-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)9-13-6-7-8(11)12-4-5-14(7)9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQIAYLBZXDMOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2N1C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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